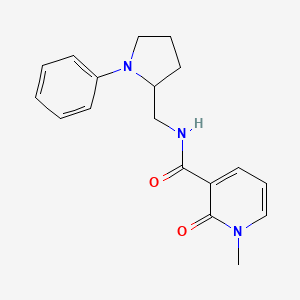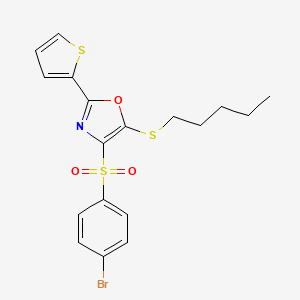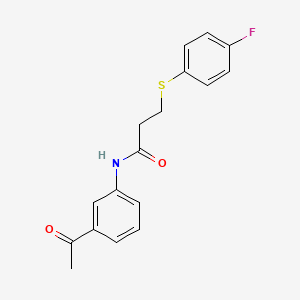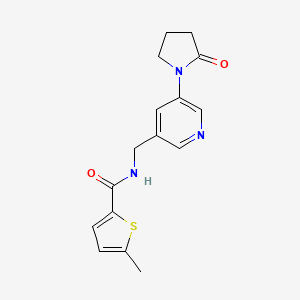![molecular formula C19H22ClN3O B2515619 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 313231-70-8](/img/structure/B2515619.png)
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
A study conducted by Mussoi et al. (1996) involved the synthesis of a series of benzamides, which demonstrated anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (MET) screens, indicating potential applications in epilepsy treatment. The specific compound mentioned in your query was not isolated in this study, but the research underscores the relevance of benzamide derivatives in anticonvulsant drug discovery (Mussoi et al., 1996).
Anti-Influenza Virus Activity
Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study highlights the potential of benzamide derivatives as antiviral agents, particularly against avian influenza (Hebishy et al., 2020).
Antitubercular Activity
Nimbalkar et al. (2018) synthesized novel derivatives of benzamide that showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). This research suggests the potential of benzamide derivatives in treating tuberculosis, a critical public health challenge (Nimbalkar et al., 2018).
Melanoma Cytotoxicity
Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, finding enhanced cytotoxicity against melanoma cells. This study suggests the utility of benzamide derivatives in targeted melanoma therapy, offering a pathway to more effective treatments (Wolf et al., 2004).
Antibacterial Activity
Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antibacterial activity. This work contributes to the search for new antibacterial agents, addressing the urgent need for novel antibiotics amid rising drug resistance (Rostamizadeh et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory . Inhibiting AChE can increase the concentration of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory formation . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and potentially enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by this compound can lead to an increase in acetylcholine levels, potentially improving cognitive function . This makes it a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
It is known to be a potent and selective D4 dopamine receptor ligand . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.
Cellular Effects
It has been observed to inhibit the growth of HeLa cells in a concentration-dependent manner . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role as a D4 dopamine receptor ligand suggests that it may bind to this receptor and influence its activity . This could potentially lead to changes in gene expression and enzyme activity.
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUQSCVEADART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2515537.png)
![4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2515540.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2515541.png)


![2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide](/img/structure/B2515547.png)
![ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)


![4-bromo-1-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2515552.png)
![2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2515553.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)


